Punicagaranine

Description

Properties

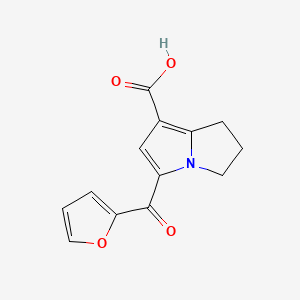

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

3-(furan-2-carbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |

InChI |

InChI=1S/C13H11NO4/c15-12(11-4-2-6-18-11)10-7-8(13(16)17)9-3-1-5-14(9)10/h2,4,6-7H,1,3,5H2,(H,16,17) |

InChI Key |

VTEXWWBYSBRMMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(N2C1)C(=O)C3=CC=CO3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Punicagaranine typically involves the extraction from pomegranate peels, seeds, or juice. The process begins with the drying and grinding of the pomegranate parts, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes. The pomegranate parts are processed in industrial extractors, where solvents like ethanol are used to extract the compound. The extract is then subjected to various purification steps, including filtration, evaporation, and chromatography, to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Punicagaranine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, which may have different biological activities.

Reduction: This compound can also undergo reduction reactions, although these are less common.

Hydrolysis: This compound can be hydrolyzed to produce ellagic acid and other smaller phenolic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products Formed

The major products formed from the reactions of this compound include ellagic acid, which is known for its potent antioxidant properties .

Scientific Research Applications

Punicagaranine has a wide range of scientific research applications, including:

Chemistry: Used as a natural antioxidant in various chemical formulations.

Biology: Studied for its role in cellular protection and anti-aging effects.

Medicine: Investigated for its potential in treating inflammatory diseases, cancer, and cardiovascular conditions.

Industry: Used in the food and cosmetic industries for its preservative and health-promoting properties.

Mechanism of Action

Punicagaranine exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also modulates various signaling pathways involved in inflammation and cell survival, including the NF-κB and MAPK pathways .

Comparison with Similar Compounds

Limitations of the Evidence

- No mention of Punicagaranine: None of the 21 evidence sources reference "this compound" or its chemical properties, synthesis, or applications.

General Methodologies for Compound Comparison

Structural and Functional Similarity

- Only ~30% of structurally similar compounds share activity due to divergent interactions with target macromolecules .

- Functional groups : stresses the need for complementary analytical techniques (e.g., spectroscopy, chromatography) to distinguish compounds with high structural similarity .

Toxicity and Pharmacokinetics

Regulatory Considerations

Hypothetical Comparison Framework for this compound

Assuming this compound is a novel compound, a comparison might involve:

Table 1: Key Comparison Criteria

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.